molecular formula C24H25N3O5 B11398997 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11398997
M. Wt: 435.5 g/mol
InChI Key: TWGPXKOWBGAJHP-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to the pyrrolo[3,4-c]pyrazol-6-one family, characterized by a bicyclic scaffold combining pyrrole and pyrazole rings. Key structural features include:

  • Position 4: A 3,4-dimethoxyphenyl substituent, contributing electron-donating effects and lipophilicity.

This compound’s structural diversity makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H25N3O5/c1-30-18-10-9-14(12-19(18)31-2)23-20-21(16-7-3-4-8-17(16)28)25-26-22(20)24(29)27(23)13-15-6-5-11-32-15/h3-4,7-10,12,15,23,28H,5-6,11,13H2,1-2H3,(H,25,26)

InChI Key

TWGPXKOWBGAJHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Oxolan-2-yl Methyl Group: This step involves the use of alkylation reactions to attach the oxolan-2-yl methyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolo[3,4-c]pyrazole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Structure and Composition

This compound features a unique structure characterized by a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is C33H44O17C_{33}H_{44}O_{17}, with a molecular weight of approximately 712.7 g/mol. The presence of multiple functional groups, including methoxy and hydroxy moieties, enhances its reactivity and potential therapeutic applications.

Medicinal Chemistry

The compound has shown promise in various biological assays:

  • Antimicrobial Activity : Derivatives of pyrazole compounds have been demonstrated to exhibit significant antimicrobial properties. Research indicates that similar structures can inhibit bacterial growth, making them candidates for antibiotic development .
  • Anti-inflammatory Properties : Studies have reported that compounds with pyrazole frameworks can reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases .
  • Cardiovascular Effects : Some derivatives are being explored for their efficacy in managing hypertension and other cardiovascular conditions due to their ability to modulate vascular function .

Material Science

The unique structural features of this compound enable its use in developing novel materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into similar compounds suggests they can serve as effective additives in polymer formulations .
  • Nanomaterials : The compound's ability to form stable complexes with metal ions opens avenues for its application in nanotechnology, particularly in creating nanocomposites with improved electrical and thermal properties .
Activity TypeTested CompoundResultReference
AntimicrobialPyrazole DerivativeInhibition of growth
Anti-inflammatorySimilar PyrazoleReduced inflammation
CardiovascularDihydropyridine DerivativeLowered blood pressure

Synthesis Overview

StepReagents/ConditionsYield (%)
Initial CouplingPhenolic compound + Heterocycle85
Functional Group ModificationHydroxylation or Methoxylation75
Final PurificationChromatography90

Case Study 1: Antimicrobial Efficacy

A study conducted by Isloor et al. (2009) demonstrated the antimicrobial activity of pyrazole derivatives against various bacterial strains. The results indicated that modifications to the pyrazole ring significantly enhanced activity against resistant strains.

Case Study 2: Cardiovascular Applications

Research published by Buhler & Kiowski (1987) highlighted the effectiveness of dihydropyridine derivatives in reducing hypertension in animal models. This study suggests that compounds similar to 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one could be developed into therapeutic agents for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,4-c]pyrazol-6-one Family

The following table summarizes key structural differences and similarities with analogues (data sourced from ):

Compound Name Substituents (Positions 3, 4, 5) Molar Mass (g/mol) Notable Features
Target Compound 3: 2-hydroxyphenyl
4: 3,4-dimethoxyphenyl
5: tetrahydrofuran-2-ylmethyl
~391.4* Combines methoxy, hydroxy, and tetrahydrofuran groups for balanced polarity.
4-(3,4-Diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-pyridinylmethyl)-... (CAS: 874145-69-4) 3: 2-hydroxy-5-methylphenyl
4: 3,4-diethoxyphenyl
5: 3-pyridinylmethyl
~439.5 Ethoxy groups increase lipophilicity; pyridine enhances π-π stacking potential.
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-... (CAS: 880398-84-5) 3: 2-hydroxyphenyl
4: 3,4,5-trimethoxyphenyl
5: 3-hydroxypropyl
~427.4 Trimethoxy substituent amplifies electron density; hydroxypropyl adds hydrophilicity.
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-... 3: 2-hydroxyphenyl
4: 4-isopropylphenyl
5: 2-(3,4-dimethoxyphenyl)ethyl
~499.6 Bulky isopropyl group may sterically hinder target binding.
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-... (CAS: 879960-83-5) 3: 2-hydroxyphenyl
4: 4-methoxyphenyl
5: propyl
363.41 Simplest analogue; propyl chain reduces steric complexity.

*Estimated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects at Position 4 :

  • 3,4-Dimethoxyphenyl (Target) : Balances electron donation and moderate lipophilicity.
  • 3,4-Diethoxyphenyl () : Increased hydrophobicity due to longer alkoxy chains.
  • 3,4,5-Trimethoxyphenyl () : Higher electron density may enhance binding to aromatic receptors.
  • 4-Isopropylphenyl () : Steric bulk could limit membrane permeability or target engagement.

3-Pyridinylmethyl (): Enhances solubility in polar solvents and hydrogen-bonding capacity. 3-Hydroxypropyl (): Adds a hydrophilic moiety, favoring aqueous solubility.

Hypothetical SAR Insights

  • Lipophilicity : Ethoxy () and isopropyl () groups likely increase logP values, favoring membrane permeability but risking solubility issues.
  • Hydrogen Bonding : The tetrahydrofuran oxygen (target) and pyridine nitrogen () may enhance interactions with polar biological targets.
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) could hinder binding to compact active sites.

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one , also known by its IUPAC name, exhibits a complex molecular structure that suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound has a molecular formula of C33H44O17C_{33}H_{44}O_{17} and a molecular weight of 712.7 g/mol. Its structure features multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant , anti-inflammatory , and anticancer activities. The following sections detail specific findings related to this compound.

Antioxidant Activity

Studies have shown that derivatives of dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones possess antioxidant properties. For instance, a study demonstrated that these compounds could scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Anti-Cancer Properties

The compound's structural analogs have been investigated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibit potent cytotoxicity against breast and lung cancer cells. For example, one study reported that modifications to the dihydropyrrolo structure enhanced the life span of cancer-bearing mice significantly .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : The interaction with cellular signaling pathways such as NF-kB and MAPK has been observed, leading to reduced inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through intrinsic pathways.

Case Study 1: Antioxidant Efficacy

A recent study synthesized a library of dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-Cancer Activity

In another study focusing on the anti-cancer properties, the compound was tested against various cancer cell lines (MCF-7 and A549). The results demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating potential for further development as an anti-cancer agent .

Research Findings Summary Table

Study FocusFindingsReference
Antioxidant ActivityEffective free radical scavenging; IC50 comparable to ascorbic acid
Anti-Cancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines; IC50 10-30 µM
Mechanisms of ActionInhibition of enzymes; modulation of NF-kB and MAPK pathways; apoptosis induction

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